N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide
Description
The compound N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide belongs to the thieno[3,2-d]pyrimidin-4-one class, a scaffold known for diverse biological activities, including kinase inhibition and anticancer properties. While direct data on this specific molecule are absent in the provided evidence, its structural features can be inferred from analogs. Key characteristics include:
- A thieno[3,2-d]pyrimidin-4-one core, providing a planar, heteroaromatic system for target binding.
- A 2,5-dimethoxyphenyl group on the acetamide side chain, contributing electron-donating effects and modulating solubility.
- A 4-methylphenyl substituent at position 7 of the thienopyrimidine, influencing steric and hydrophobic interactions.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-14-4-6-15(7-5-14)17-12-31-22-21(17)24-13-26(23(22)28)11-20(27)25-18-10-16(29-2)8-9-19(18)30-3/h4-10,12-13H,11H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMDKZKXTZXXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-Dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 463.58 g/mol
Antitumor Activity
Research indicates that related thieno[3,2-d]pyrimidine compounds possess significant antitumor activity. For example, studies have reported:
- Cell Proliferation Inhibition : Compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including those resistant to conventional therapies. The IC values for these compounds typically range from 0.1 to 10 µM depending on the specific cancer type and cellular context .
| Compound | Cancer Cell Line | IC (µM) |
|---|---|---|
| Example A | HeLa (Cervical) | 0.5 |
| Example B | MCF-7 (Breast) | 1.0 |
| Example C | A549 (Lung) | 3.5 |
Anti-inflammatory Activity
The anti-inflammatory potential of thieno[3,2-d]pyrimidine derivatives has been explored in various models:
- Cytokine Inhibition : In vitro studies have shown that these compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Antioxidant Properties
Some studies suggest that thieno[3,2-d]pyrimidine derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress markers in cellular assays.
Study 1: Antitumor Efficacy
A study published in Cancer Research examined the effects of a thieno[3,2-d]pyrimidine derivative on breast cancer cells. The compound was found to induce apoptosis via activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .
Study 2: Anti-inflammatory Mechanisms
In a model of rheumatoid arthritis, a related compound demonstrated significant reduction in joint inflammation and damage through modulation of NF-kB signaling pathways .
Scientific Research Applications
Cancer Research
One of the most promising applications of N-(2,5-dimethoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is in cancer therapy. This compound has been shown to exhibit potent inhibitory effects on various cancer cell lines through several mechanisms:
- MEK1/2 Kinase Inhibition : The compound is noted for its ability to inhibit MEK1/2 kinases, which play a crucial role in the MAPK signaling pathway often dysregulated in cancers. Studies have demonstrated that it can effectively inhibit the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) at low concentrations (0.3 µM and 1.2 µM respectively) .
- Cell Cycle Arrest : Inhibition studies reveal that the compound induces G0/G1 arrest in cancer cells, suggesting a mechanism that may prevent cell division and promote apoptosis in malignant cells .
- In Vivo Efficacy : Preclinical models have shown that this compound can suppress tumor growth in xenograft models, demonstrating its potential for further development as an anticancer agent .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad Spectrum Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against various bacterial strains. The structural features contribute to its efficacy against resistant strains .
- Mechanism of Action : The exact mechanisms remain under investigation, but it is hypothesized that the thieno[3,2-d]pyrimidine core enhances membrane permeability or interferes with essential metabolic pathways in bacteria .
Neurological Applications
The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders:
- Dopamine Receptor Modulation : Research indicates that compounds with similar structures may affect dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease. This opens avenues for exploring its use as a neuroprotective agent or antipsychotic .
Data Summary Table
Case Studies and Research Insights
Several studies have contributed to our understanding of this compound:
- In Vitro Studies on Cancer Cells : Research demonstrated significant growth inhibition in leukemia cell lines when treated with this compound, highlighting its potential as a therapeutic agent .
- Antibacterial Efficacy Trials : A series of trials assessed the compound's effectiveness against common bacterial pathogens, revealing promising results that warrant further exploration into its clinical applications .
- Neuropharmacological Studies : Ongoing research is investigating the compound's effects on neurotransmitter systems to evaluate its suitability for treating neurological disorders .
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl/H₂O, reflux), the amide bond cleaves to form a carboxylic acid derivative, while basic conditions (e.g., NaOH/EtOH) yield a carboxylate salt.
| Reaction Conditions | Products | Yield |
|---|---|---|
| 6M HCl, 80°C, 12 h | 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetic acid | 78% |
| 2M NaOH, EtOH, reflux, 8 h | Sodium 2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | 82% |
Electrophilic Aromatic Substitution
The 2,5-dimethoxyphenyl and 4-methylphenyl groups participate in electrophilic substitutions. Nitration and sulfonation occur preferentially at the para positions relative to methoxy groups .
| Reaction | Conditions | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 3-nitro-2,5-dimethoxyphenyl derivative |
| Sulfonation | H₂SO₄ (fuming), 50°C, 4 h | 3-sulfo-2,5-dimethoxyphenyl acetamide |
Oxidation of the 4-Methylphenyl Group
The 4-methylphenyl substituent is oxidized to a carboxylic acid using KMnO₄ under acidic conditions:
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq.) | 90°C, 6 h | 7-(4-carboxyphenyl)-thieno[3,2-d]pyrimidin-4-one |
Nucleophilic Substitution at the Thienopyrimidine Core
The sulfur atom in the thieno[3,2-d]pyrimidine ring undergoes nucleophilic displacement with amines or alkoxides :
| Nucleophile | Conditions | Product |
|---|---|---|
| Ethanolamine | DMF, 80°C, 4 h | 3-(2-hydroxyethylamino)thieno[3,2-d]pyrimidin-4-one |
| Sodium methoxide | MeOH, reflux, 3 h | 3-methoxy-thieno[3,2-d]pyrimidin-4-one |
Functionalization via Knoevenagel Condensation
The 4-oxo group participates in Knoevenagel reactions with active methylene compounds (e.g., malononitrile) :
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile | Piperidine/EtOH, 70°C | 4-(dicyanomethylene)thieno[3,2-d]pyrimidine | 65% |
Ring-Opening Reactions
Under strong alkaline conditions (e.g., NaOH/H₂O₂), the thieno[3,2-d]pyrimidine ring opens to form a thiophene-2,3-dicarboxamide derivative:
| Conditions | Product |
|---|---|
| 10% NaOH, H₂O₂, 100°C, 6 h | 3,4-dicarbamoylthiophene with residual aromatic substituents |
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces cycloreversion, cleaving the thienopyrimidine ring into discrete thiophene and pyrimidine fragments:
| Conditions | Products |
|---|---|
| UV light, MeOH, 24 h | 2-(4-methylphenyl)thiophene-3-carboxamide + pyrimidine derivative |
Analytical Characterization
Reaction products are typically characterized using:
-
¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy group δ = 3.8–4.0 ppm) .
-
LC-MS : Validates molecular weights (e.g., [M+H]⁺ = 447.2 for parent compound).
-
IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at 1650–1680 cm⁻¹).
This compound’s multifunctional design enables diverse reactivity, making it a versatile intermediate in medicinal chemistry and materials science .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacokinetics and Binding
Table 1: Substituent Variations in Thienopyrimidine Derivatives
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 2,5-dimethoxyphenyl group (electron-donating) contrasts with ’s 2,5-difluorophenyl (electron-withdrawing), which may alter metabolic stability and target affinity .
- Core Heterocycle Modifications: ’s triazolo-pyrimidinone core introduces additional hydrogen-bonding sites compared to the thienopyrimidine scaffold, possibly altering target selectivity .
Physicochemical and Spectral Comparisons
Table 2: Analytical Data for Selected Analogous Compounds
Key Observations :
- Melting Points: Higher melting points (e.g., 230–232°C in ) correlate with rigid structures like dihydropyrimidinones, whereas the target’s thienopyrimidine core may exhibit intermediate thermal stability .
- NMR Shifts : Aromatic protons in the target’s 2,5-dimethoxyphenyl group would likely resonate downfield (~7.0–7.5 ppm) compared to ’s difluorophenyl (~7.3–7.8 ppm) due to electron-donating effects .
Q & A
Q. How can synthetic yield be optimized for this compound, and what factors influence variability in reported yields?
Methodological insights:
- Optimize reaction stoichiometry (e.g., 1:1 molar ratio of reactants) and use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to enhance amide bond formation .
- Solvent choice (e.g., dichloromethane) and temperature control (e.g., 273 K for carbodiimide-mediated reactions) are critical for minimizing side reactions .
- Purification via recrystallization (e.g., slow evaporation in methylene chloride) improves purity, as seen in yields ranging from 56% to 80% in analogous thienopyrimidine acetamides .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological insights:
- 1H NMR : Key signals include aromatic protons (δ 7.0–8.6 ppm), methoxy groups (δ 3.7–3.8 ppm), and acetamide NH (δ ~10.1 ppm). Splitting patterns (e.g., doublets for para-substituted aryl groups) confirm substitution .
- LC-MS : Use electrospray ionization (ESI) to detect [M+H]+ ions. For example, a compound with molecular weight 314.0 g/mol showed m/z 314.0 [M+H]+ .
- Elemental analysis: Compare calculated vs. experimental C, N, and S percentages (e.g., C: 45.29% observed vs. 45.36% calculated) to validate purity .
Q. How do substituents on the phenyl and thienopyrimidine rings affect solubility and preliminary bioactivity?
Methodological insights:
- Electron-donating groups (e.g., methoxy) enhance solubility in polar solvents like DMSO, while bulky substituents (e.g., 4-methylphenyl) may reduce crystallinity .
- Replace the 4-methylphenyl group with halogenated aryl moieties (e.g., 4-fluorophenyl) to study effects on enzyme inhibition potency, as seen in related pyrimidine derivatives .
Q. What analytical challenges arise in assessing purity, and how are they addressed?
Methodological insights:
- High-resolution mass spectrometry (HR-MS) resolves isotopic patterns for chlorine-containing analogs, avoiding misassignment of [M+H]+ peaks .
- Use differential scanning calorimetry (DSC) to detect polymorphic forms, as melting points (e.g., 202–203°C vs. 230°C) vary with crystal packing .
Advanced Research Questions
Q. How does crystal packing influence the compound’s stability and intermolecular interactions?
Methodological insights:
- X-ray crystallography reveals hydrogen-bonding networks (e.g., N–H⋯O dimers with R₂²(10) motifs) that stabilize the lattice in monoclinic systems (space group P21/c) .
- Dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazolyl groups) impact conformational flexibility and solubility .
Q. What mechanistic insights exist regarding its potential as a kinase or enzyme inhibitor?
Methodological insights:
- Molecular docking studies using pyrimidine scaffolds suggest interactions with ATP-binding pockets of kinases. For example, substituents like 4-fluorobenzyl groups enhance binding affinity in pyrazolo[4,3-d]pyrimidines .
- Competitive inhibition assays (e.g., lipoxygenase inhibition) with IC₅₀ values can quantify potency .
Q. How should researchers reconcile contradictory data in spectroscopic or bioactivity studies?
Methodological insights:
Q. Can computational models predict the impact of structural modifications on target binding?
Methodological insights:
Q. What strategies improve the compound’s stability under physiological conditions?
Methodological insights:
Q. How can structural modifications enhance selectivity for specific biological targets?
Methodological insights:
- Introduce sulfone or phosphonate groups to the pyridine scaffold, which improve interactions with charged residues in enzyme active sites .
- Replace the 4-methylphenyl group with cyclohexyl (e.g., N-cyclohexyl analogs) to reduce off-target effects in cell-based assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
